molecular formula C12H17Cl2N3O2S B12634118 C12H17Cl2N3O2S

C12H17Cl2N3O2S

Cat. No.: B12634118
M. Wt: 338.3 g/mol
InChI Key: QQOKPMDAMDTALT-UHFFFAOYSA-N
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Description

The compound with the molecular formula C12H17Cl2N3O2S H-8 dihydrochloride . It is a chemical substance with a molecular weight of 338.253. This compound is also referred to as 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl]-, dihydrochloride . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-8 dihydrochloride involves several steps. One common method includes the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of H-8 dihydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

H-8 dihydrochloride: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of H-8 dihydrochloride may yield sulfonic acid derivatives , while reduction may produce amine derivatives .

Scientific Research Applications

H-8 dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of H-8 dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17Cl2N3O2S

Molecular Weight

338.3 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide;dihydrochloride

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)18(16,17)13-12;;/h2-5H,6-9H2,1H3;2*1H

InChI Key

QQOKPMDAMDTALT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl.Cl

Origin of Product

United States

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